5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Overview
Description
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a heterocyclic organic compound with the molecular formula C11H11BrN2 It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a 2,5-dimethyl-1H-pyrrol-1-yl group at the 2-position
Mechanism of Action
Mode of Action
Based on its chemical structure, it is possible that it could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
More research is needed to understand the compound’s biological activity and its potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine typically involves the reaction of 2,5-dimethyl-1H-pyrrole with a brominated pyridine derivative. One common method includes the following steps:
Starting Materials: 2,5-dimethyl-1H-pyrrole and 5-bromo-2-chloropyridine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to a temperature of around 100°C for several hours, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrole and pyridine rings.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.
Scientific Research Applications
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in the study of biological receptors and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is unique due to the combination of the bromine atom and the 2,5-dimethyl-1H-pyrrol-1-yl group attached to the pyridine ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
5-bromo-2-(2,5-dimethylpyrrol-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-8-3-4-9(2)14(8)11-6-5-10(12)7-13-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMFKVNJIYNWII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476400 | |
Record name | 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228710-82-5 | |
Record name | 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods IV
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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